8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 1388025-60-2
VCID: VC8427250
InChI: InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13)
SMILES: C1CC(=O)NC2=C(C=CC(=C21)O)F
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

CAS No.: 1388025-60-2

Cat. No.: VC8427250

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one - 1388025-60-2

Specification

CAS No. 1388025-60-2
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13)
Standard InChI Key ZNEQAODRACCFFJ-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C(C=CC(=C21)O)F
Canonical SMILES C1CC(=O)NC2=C(C=CC(=C21)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the tetrahydroquinolinone family, characterized by a partially hydrogenated quinoline core. The fluorine atom at the 8-position and hydroxyl group at the 5-position introduce electronic and steric modifications that influence reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H8FNO2\text{C}_9\text{H}_8\text{FNO}_2
Molecular Weight181.16 g/mol
CAS Registry Number1388025-60-2
IUPAC Name8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

The saturated ring system reduces aromaticity compared to quinoline, potentially enhancing solubility in polar solvents. Computational models predict a puckered conformation for the tetrahydro ring, with the fluorine and hydroxyl groups adopting equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

  • Cyclization of Fluorinated Anilines:
    Fluorinated aniline derivatives may undergo acid-catalyzed cyclization with keto esters to form the tetrahydroquinolinone core. For example, reacting 5-fluoro-2-aminophenol with ethyl acetoacetate under Dean-Stark conditions could yield the target compound after hydrogenation .

  • Hydrogenation of Quinolinones:
    Fully aromatic precursors like 8-fluoro-5-hydroxyquinolin-2(1H)-one (CAS: 1883750-00-2) might be partially hydrogenated using catalysts such as palladium on carbon. This method preserves functional groups while saturating the pyridine ring.

  • Enzymatic Hydroxylation:
    Biocatalytic approaches using cytochrome P450 enzymes could introduce the hydroxyl group regioselectively at position 5, though this remains speculative without experimental validation .

Raw Materials and Byproducts

Key starting materials likely include:

  • 5-Fluoro-2-nitrophenol: For introducing the fluorine and hydroxyl groups during ring assembly.

  • Ethyl 3-oxobutanoate: A common cyclization partner in Knorr quinoline syntheses.

Potential byproducts involve regioisomeric tetrahydroquinolinones or over-hydrogenated derivatives, necessitating chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

Available data from ChemicalBook and Chemsrc indicate:

PropertyValueUncertaintySource
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
LogP (Octanol-Water)Estimated 1.2–1.8±0.3

The hydroxyl and carbonyl groups confer moderate polarity, suggesting solubility in DMSO (>10 mg/mL) and limited aqueous solubility (<1 mg/mL at pH 7) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C based on analogous tetrahydroquinolinones .

  • pH Sensitivity: The hydroxyl group (pKa ~10) and lactam nitrogen (pKa ~3) enable zwitterionic forms in physiological buffers .

  • Photoreactivity: Fluorine substitution may reduce UV absorption compared to non-halogenated analogs, but prolonged light exposure should be avoided .

Applications and Research Utility

Materials Science

Potential uses include:

  • Ligands in Coordination Chemistry: The hydroxyl and carbonyl groups could chelate metal ions for catalytic applications .

  • Fluorescent Probes: Structural analogs emit in the blue-green spectrum when functionalized with electron-donating groups .

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